N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9669661
InChI: InChI=1S/C23H20ClFN4O3/c1-32-21-11-16(25)3-4-17(21)20-6-7-23(31)29(28-20)13-22(30)26-9-8-14-12-27-19-5-2-15(24)10-18(14)19/h2-7,10-12,27H,8-9,13H2,1H3,(H,26,30)
SMILES: COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl
Molecular Formula: C23H20ClFN4O3
Molecular Weight: 454.9 g/mol

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9669661

Molecular Formula: C23H20ClFN4O3

Molecular Weight: 454.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C23H20ClFN4O3
Molecular Weight 454.9 g/mol
IUPAC Name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C23H20ClFN4O3/c1-32-21-11-16(25)3-4-17(21)20-6-7-23(31)29(28-20)13-22(30)26-9-8-14-12-27-19-5-2-15(24)10-18(14)19/h2-7,10-12,27H,8-9,13H2,1H3,(H,26,30)
Standard InChI Key ILFRTCJPGDKMSK-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl
Canonical SMILES COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Introduction

Molecular Formula

C20_{20}H17_{17}ClFN3_{3}O3_{3}

Key Features

  • Hydrophobic and hydrophilic balance: The methoxy and fluoro groups enhance solubility and receptor binding.

  • Chlorine substitution: May improve metabolic stability and enhance activity against specific biological targets.

Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the indole derivative: Starting with 5-chloroindole, functionalization at the 3-position with an ethylamine group.

  • Pyridazinone assembly: Constructing the pyridazinone ring via cyclization reactions with appropriate precursors.

  • Coupling reaction: Linking the indole derivative with the pyridazinone scaffold through an acetamide bond.

General Reaction Scheme

  • Step 1: Chlorination of indole to produce 5-chloroindole.

  • Step 2: Alkylation with ethylamine to form the intermediate.

  • Step 3: Cyclization to create the pyridazinone ring system.

  • Step 4: Coupling via acetamide bond formation.

Spectroscopic Data

To confirm the structure, the following analytical techniques are typically employed:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals for aromatic protons on the indole and phenyl rings, methoxy group, and aliphatic chain.

    • 13C^{13}C-NMR: Carbon signals for aromatic carbons, carbonyls, and methoxy carbon.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for amide (C=OC=O) stretching, aromatic rings, and methoxy group.

Medicinal Chemistry

This compound's structure suggests potential as:

  • Anticancer Agent:

    • The indole scaffold is known for its anticancer properties.

    • Fluorinated aromatic systems often enhance receptor binding affinity.

  • Anti-inflammatory Agent:

    • Pyridazinones have been studied for their role in modulating inflammatory pathways.

Drug Design

The combination of functional groups may allow it to act as a lead compound for further optimization in drug discovery programs targeting cancers or inflammatory diseases.

Research Findings

While specific biological data for this compound are not available in the provided sources, similar scaffolds have demonstrated:

  • Cytotoxic Activity:

    • Indole derivatives often inhibit cancer cell proliferation by targeting microtubules or signaling pathways.

  • Receptor Binding Studies:

    • Fluorinated compounds typically show enhanced interaction with hydrophobic pockets of protein targets.

Comparative Analysis

PropertyN-[2-(5-chloroindol-3-yl)ethyl]-acetamideRelated Pyridazinone Compounds
Molecular Weight~400 g/molVaries (~300–500 g/mol)
Biological ActivityHypothetical anticancer/anti-inflammatoryAnticancer/antimicrobial
SolubilityModerate in polar solventsSimilar

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